molecular formula C13H16N2O2 B1677390 莫非布他宗 CAS No. 2210-63-1

莫非布他宗

货号 B1677390
CAS 编号: 2210-63-1
分子量: 232.28 g/mol
InChI 键: REOJLIXKJWXUGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mofebutazone, also known as monophenylbutazone, is a drug used for joint and muscular pain . It is a 3,5-pyrazolinedione derivative . The drug binds to plasma albumin and competes with drugs such as coumarin anticoagulants, indomethacin, and glucocorticoids .


Molecular Structure Analysis

Mofebutazone has a molecular formula of C13H16N2O2 . The structure of Mofebutazone is characterized by the conformation of the n-butyl side chain, which is extended and in trans conformation . The phenyl group is in-plane with respect to the heterocyclic ring system .


Physical And Chemical Properties Analysis

Mofebutazone has a molecular weight of 232.28 g/mol . It has a density of 1.1±0.1 g/cm3, and its molar refractivity is 64.0±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

科学研究应用

  1. 胃肠道和肾脏影响:一项研究调查了莫非布他宗对健康小马胃肠道和肾脏系统的影响。结果发现,当莫非布他宗以 12 天的疗程给药时,胃溃疡的发生率不受给药剂量的影响。此外,该药物不会对健康小马造成肾脏损伤,并且对血液学和生化变量的影响很小 (Pinto 等人,2008 年).

  2. 哮喘患者的耐受性:测试了莫非布他宗在哮喘患者中的耐受性。研究表明,莫非布他宗耐受性良好,并且有可能改善肺通气功能,而不会加重哮喘发作的严重程度。这表明它适合作为哮喘患者的非甾体抗炎药 (NSAID) (Khayyal 等人,1995 年).

  3. 血浆和滑液中的药代动力学:研究了莫非布他宗在血浆和滑液中的药代动力学,表明该药物在这些体液中的浓度在不同时间达到峰值。这项研究对于了解该药物的分布和消除至关重要,并为非甾体抗炎药的给药方案提供信息 (Kamp 等人,1984 年).

  4. 排泄和生物利用度:对口服给药后莫非布他宗在人中的药代动力学的研究表明,该药物几乎完全通过肾脏排泄,并且口服给药时具有高生物利用度 (Kassem & Schulte,1984 年).

  5. 抗炎作用和酶抑制:一项关于莫非布他宗衍生物的研究表明,这些化合物抑制了花生四烯酸代谢的脂氧合酶和环氧合酶途径。这表明莫非布他宗发挥其抗炎作用的机制 (Paradies、Ziedrich 和 Flämig,1990 年).

  6. 学、毒理学和药代动力学。发现莫非布他宗毒性较低,具有较弱的镇痛和抗炎作用,并且半衰期比苯丁哈宗明显短。这项研究突出了两种物质在化学和药理学上的区别 (Loew 等人,1985 年).
  1. 与其他药物的相互作用:研究莫非布他宗与其他药物(如呋塞米)的相互作用表明,莫非布他宗与利尿剂之间没有显着相互作用,表明它与某些其他药物相容 (Matthei、Grabensee 和 Loew,1987 年).

  2. 抑制白三烯释放:一项研究发现莫非布他宗抑制前列腺素和白三烯的免疫释放,表明在使用中可能具有临床优势,特别是对于哮喘患者 (Khayyal、El-Khatib、El-Ghazaly 和 Hatem,1993 年).

  3. 在体内的分布:对莫非布他宗在大鼠体内的分布的研究表明,它主要存在于代谢和消除器官中,快速消除且没有显着积累,表明其在身体分布方面的安全性 (Loew、Schuster 和 Graul,1986 年).

  4. 对多形核细胞的影响:一项比较莫非布他宗和苯丁哈宗的研究发现,它们对三磷酸腺苷 (ATP) 水平和多形核细胞迁移的影响没有显着差异,表明这些药物在这一方面的作用相当 (Partsch,1992 年).

作用机制

Target of Action

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that contribute significantly to inflammation and pain .

Mode of Action

Mofebutazone exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition reduces the production of prostaglandins, thereby decreasing the levels of these inflammatory mediators . As a result, symptoms of pain, swelling, and stiffness associated with various inflammatory conditions are alleviated .

Biochemical Pathways

The primary biochemical pathway affected by Mofebutazone is the arachidonic acid pathway . By inhibiting the COX enzyme, Mofebutazone prevents the conversion of arachidonic acid to prostaglandins . This action disrupts the signaling cascade that leads to inflammation and pain.

Pharmacokinetics

Like other nsaids, mofebutazone is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Mofebutazone’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, Mofebutazone decreases the inflammatory response at the cellular level, leading to a reduction in the symptoms of inflammation such as pain, redness, heat, and swelling .

Action Environment

The action, efficacy, and stability of Mofebutazone can be influenced by various environmental factors . For instance, factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can affect the drug’s pharmacokinetics and pharmacodynamics . .

属性

IUPAC Name

4-butyl-1-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJLIXKJWXUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41468-34-2 (hydrochloride salt)
Record name Mofebutazone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023331
Record name Mofebutazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2210-63-1
Record name Mofebutazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofebutazone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofebutazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mofebutazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mofebutazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mofebutazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOFEBUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPW36WUI5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mofebutazone
Reactant of Route 2
Mofebutazone
Reactant of Route 3
Reactant of Route 3
Mofebutazone
Reactant of Route 4
Mofebutazone
Reactant of Route 5
Mofebutazone
Reactant of Route 6
Mofebutazone

Q & A

Q1: Does mofebutazone influence leukotriene production?

A1: Research suggests that mofebutazone, at specific concentrations, might indirectly increase the production of leukotrienes, particularly leukotriene C4 (LTC4) []. This increase is thought to be a consequence of its inhibitory effect on COX. As COX activity is reduced, more arachidonic acid becomes available for conversion into leukotrienes through the lipoxygenase pathway. The significance of this increased LTC4 production in the context of mofebutazone's overall pharmacological effects requires further investigation.

Q2: What is the molecular formula and weight of mofebutazone?

A2: Mofebutazone has the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol.

Q3: Is there spectroscopic data available that confirms the structure of mofebutazone?

A3: Yes, various spectroscopic techniques have been employed to characterize mofebutazone. Solid-state 13C nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the chemical environment of the carbon atoms within the molecule []. These findings, when correlated with X-ray crystallographic data, offer a comprehensive understanding of mofebutazone's solid-state structure. Further analysis using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled the identification and quantification of mofebutazone and its metabolites in biological samples []. These analytical methods are crucial for pharmacokinetic studies and drug monitoring.

Q4: What is the half-life of mofebutazone in the body?

A4: Mofebutazone exhibits a relatively short half-life of approximately 1.9 hours in plasma [, ]. This is considerably shorter than its structural analog, phenylbutazone, which has a reported half-life ranging from 54 to 99 hours []. This rapid elimination contributes to a lower risk of accumulation in the body, even with repeated administration.

Q5: How is mofebutazone metabolized and eliminated?

A5: Mofebutazone undergoes extensive metabolism primarily in the liver. It's mainly glucuronidated, forming water-soluble conjugates that are readily excreted in the urine []. This metabolic pathway contributes significantly to its rapid clearance from the body. Studies using radiolabeled mofebutazone in rats have confirmed its distribution to various organs, with the highest concentrations found in the liver and kidneys, signifying their role in mofebutazone's metabolism and elimination [].

Q6: Does mofebutazone accumulate in synovial fluid?

A6: Research indicates that mofebutazone exhibits a longer half-life in synovial fluid, approximately 7.7 hours, compared to its half-life in plasma []. This prolonged presence in the synovial fluid suggests a potential for localized therapeutic effects within the joints, a desirable characteristic for drugs targeting inflammatory conditions like arthritis.

Q7: What is the general safety profile of mofebutazone?

A7: While mofebutazone is generally well-tolerated, it's essential to acknowledge its potential for side effects, particularly gastrointestinal issues. Studies in ponies indicated that mofebutazone administration could lead to gastric ulcers, although the occurrence rate was not significantly different from the control group []. Like many NSAIDs, mofebutazone can interfere with the stomach's protective mechanisms, potentially increasing the risk of ulcer development. Further research, particularly in humans, is needed to fully understand the risk factors and mechanisms behind these potential adverse effects.

Q8: Are there specific patient populations where mofebutazone use should be approached with caution?

A8: While mofebutazone was generally well-tolerated in a small study involving asthmatic patients [], its use in individuals with pre-existing respiratory conditions, especially aspirin-sensitive asthma, requires careful consideration. NSAIDs, in general, can trigger bronchospasm in susceptible individuals, possibly due to their influence on leukotriene pathways. A thorough assessment of individual risk factors is crucial before prescribing mofebutazone to such patients.

Q9: What analytical techniques are employed to study mofebutazone?

A9: A range of analytical techniques has been crucial in advancing our understanding of mofebutazone. Early studies utilized radiolabeled [4-14C]mofebutazone to track its absorption, distribution, metabolism, and excretion in animal models [, , ]. These studies provided valuable insights into the drug's pharmacokinetic profile. In vitro studies often employ cell culture models, such as mouse peritoneal macrophages, to investigate the effects of mofebutazone and its metabolites on arachidonic acid metabolism []. These models help elucidate the drug's mechanism of action at the cellular level.

Q10: How is mofebutazone quantified in biological samples?

A10: HPLC, particularly when coupled with UV detection or mass spectrometry, is widely used for the quantification of mofebutazone and its metabolites in biological matrices like plasma and urine [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。